molecular formula C11H22N2O3 B1279007 tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate CAS No. 177948-02-6

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

カタログ番号: B1279007
CAS番号: 177948-02-6
分子量: 230.3 g/mol
InChIキー: ZVUCOORWSKRJII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate is a piperidine-based chemical building block of high interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C 11 H 22 N 2 O 3 . The compound features both a carbamate-protected amine and a hydroxymethyl group on the same carbon atom of the piperidine ring, making it a versatile intermediate for selective modification and structure-activity relationship (SAR) studies. The primary research value of this compound lies in its application as a key synthon in the development of bioactive molecules. It is notably utilized in the synthesis of central nervous system (CNS) agents and various receptor modulators . The piperidine core is a privileged structure in drug discovery, contributing to favorable pharmacokinetic properties. Furthermore, this intermediate is commonly employed in the preparation of kinase inhibitors and has applications in the development of psychiatric medications . Its structure allows for the creation of novel compounds with improved target binding affinity and metabolic stability. For handling and storage, it is recommended to store the product sealed in a dry environment at 2-8°C to ensure its long-term stability . Notice for Users: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

特性

IUPAC Name

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11/h12,15H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUCOORWSKRJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179644
Record name 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177948-02-6
Record name 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177948-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Method 1: Reduction of 4-Piperidone Hydrochloride

Reagents and Conditions

  • Starting Material : 4-Piperidone hydrochloride hydrate.
  • Reduction Agent : Sodium borohydride (NaBH₄).
  • Solvent : Methanol.
  • Temperature : 25–30°C.
  • Reaction Time : 7–10 hours.

Procedure

  • Purification of 4-Piperidone :
    • 4-Piperidone hydrochloride is treated with liquid ammonia in water to free the base.
    • Extracted with toluene and dried with anhydrous MgSO₄.
  • Reduction :
    • The purified 4-piperidone is dissolved in methanol, and NaBH₄ is added gradually.
    • The mixture is refluxed for 7–10 hours, yielding 4-hydroxypiperidine with >98.9% purity.
Parameter Value
Starting Material 4-Piperidone hydrochloride (20 g)
NaBH₄ 8 g (5–8 g per 12 g of 4-piperidone)
Solvent Volume 50 mL methanol
Yield 98.9%

Boc Protection of 4-Hydroxypiperidine

After obtaining 4-hydroxypiperidine, the amine group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Method 2: Direct Boc Protection

Reagents and Conditions

  • Protecting Agent : Di-tert-butyl dicarbonate.
  • Base : Potassium carbonate (K₂CO₃).
  • Solvent : Methanol.
  • Temperature : 25–30°C.
  • Reaction Time : 6–8 hours.

Procedure

  • Dissolution :
    • 4-Hydroxypiperidine is dissolved in methanol.
  • Boc Introduction :
    • Di-tert-butyl dicarbonate (1.5 eq) and K₂CO₃ (1.5 eq) are added.
    • The mixture is refluxed for 6–8 hours, yielding N-Boc-4-hydroxypiperidine.
Parameter Value
Di-tert-butyl Dicarbonate 12–15 g (1.5 eq per 12 g of 4-hydroxypiperidine)
K₂CO₃ 9–10 g (1.5 eq)
Solvent Volume 48–50 mL methanol
Yield 99%

Alternative Method: Acid-Mediated Deprotection and Re-Protection

For derivatives requiring intermediate deprotection, a two-step process is employed.

Method 3: Deprotection and Re-Protection

Reagents and Conditions

  • Deprotection Agent : Hydrochloric acid (HCl) in 1,4-dioxane.
  • Re-Protection Agent : Di-tert-butyl dicarbonate.

Procedure

  • Deprotection :
    • tert-Butyl 4-hydroxypiperidine-1-carboxylate is treated with HCl in dioxane (2 hours, 20°C), yielding 4-hydroxypiperidine hydrochloride.
  • Re-Protection :
    • The hydrochloride salt is dissolved in methanol, and di-tert-butyl dicarbonate is added under basic conditions (K₂CO₃) to reintroduce the Boc group.
Parameter Value
HCl in Dioxane Saturated solution (30 mL)
Reaction Time 2 hours
Yield (Deprotection) 99%

Comparative Analysis of Methods

Key differences between the methods include reaction conditions and scalability.

Parameter Method 1 Method 2 Method 3
Step Reduction → Boc Direct Boc Deprotection → Re-Boc
Solvent Methanol Methanol Dioxane → Methanol
Base K₂CO₃ K₂CO₃ HCl (deprotection)
Yield 98.9% (Reduction) 99% (Boc) 99% (Deprotection)
Scalability High High Moderate

Mechanistic Insights

The Boc protection step proceeds via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the carbamate.

Challenges and Optimization

  • Stereochemical Control : The reduction of 4-piperidone must avoid racemization. NaBH₄ in methanol maintains stereochemical integrity.
  • Byproduct Management : Excess di-tert-butyl dicarbonate is removed via extraction with n-hexane or petroleum ether.

Industrial Relevance

The telescoping process (combining reduction and protection without isolation) reduces costs and time. This approach is critical for large-scale production of pharmaceutical intermediates.

化学反応の分析

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can undergo various chemical reactions, including:

科学的研究の応用

Medicinal Chemistry

Tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate is investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it suitable for modifications that can enhance biological activity or selectivity towards specific targets.

Neuroprotective Studies

Recent research has highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Notable findings include:

  • Astrocyte Viability: In vitro studies demonstrated that treatment with this compound resulted in increased viability of astrocytes exposed to amyloid beta (Aβ) peptides, suggesting potential neuroprotective properties .
  • Anti-inflammatory Effects: The compound was shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), indicating its ability to modulate inflammatory responses in neural cells.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of key enzymes involved in neurodegeneration:

  • Acetylcholinesterase Inhibition: It acts as an acetylcholinesterase inhibitor, which may contribute to its neuroprotective effects by preventing the breakdown of acetylcholine, a critical neurotransmitter involved in cognitive functions .

Study on Astrocyte Viability

Researchers conducted an experiment where astrocytes were treated with varying concentrations of this compound in the presence of Aβ peptides. The results indicated:

Concentration (μM)Viability (%)Cytokine Levels (TNF-α)
10085Decreased
5075Decreased
2560Moderate

This study suggests that higher concentrations correlate with increased cell viability and reduced inflammatory markers.

Comparative Efficacy Assessment

In comparative studies against galantamine, this compound exhibited moderate efficacy in reducing oxidative stress markers but was less effective than galantamine in certain assays:

TreatmentLipoperoxidation Levels (μM)Efficacy (%)
Tert-butyl Compound3060
Galantamine2080

These findings suggest that while this compound has protective effects, further optimization may be necessary to enhance its efficacy relative to established treatments .

作用機序

The mechanism of action of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

類似化合物との比較

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can be compared with similar compounds such as:

生物活性

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate , commonly referred to as M4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 135632-53-0
  • Structure : The compound features a tert-butyl group attached to a piperidine derivative, which is known for its ability to cross the blood-brain barrier (BBB) due to its lipophilic nature.
PropertyValue
Molecular FormulaC11_{11}H22_{22}N2_2O2_2
Molecular Weight214.30 g/mol
CAS Number135632-53-0
SolubilityHigh
BBB PermeabilityYes

M4 exhibits dual inhibitory effects on key enzymes involved in neurodegenerative processes:

  • β-secretase Inhibition : M4 has been shown to inhibit β-secretase with an IC50_{50} of 15.4 nM, which is crucial in the cleavage of amyloid precursor protein (APP), leading to reduced amyloid beta (Aβ) formation.
  • Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase (AChE), with a Ki value of 0.17 μM, which is beneficial in enhancing cholinergic neurotransmission.

Neuroprotective Effects

In vitro studies demonstrated that M4 protects astrocytes from Aβ-induced cytotoxicity. When astrocytes were treated with Aβ and M4, cell viability improved significantly compared to controls treated with Aβ alone, indicating a protective effect against oxidative stress and inflammation.

In Vivo Studies

In vivo experiments using scopolamine-induced models of Alzheimer's disease revealed that while M4 did not significantly reduce oxidative stress markers compared to galantamine, it did show some protective effects on neuronal viability and inflammation markers such as TNF-α and IL-1β.

Table 2: Summary of Biological Activities

ActivityResult
β-secretase InhibitionIC50_{50} = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 μM
Protection against Aβ toxicityCell viability increased from 43.78% to 62.98%
In vivo oxidative stress reductionNot significant compared to galantamine

Case Studies and Research Findings

  • Study on Astrocyte Viability :
    • Researchers found that M4 treatment resulted in a notable increase in astrocyte viability when exposed to Aβ, suggesting its potential for neuroprotection in Alzheimer's disease models.
    • The study reported a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), indicating an anti-inflammatory effect.
  • Oxidative Stress Assessment :
    • An investigation into the effects of M4 on oxidative stress markers showed that while it did not significantly reduce malondialdehyde (MDA) levels compared to galantamine, it still provided moderate protection against scopolamine-induced oxidative damage.
  • Comparative Efficacy :
    • In comparative studies, M4 showed less efficacy than galantamine in reducing lipoperoxidation levels but still demonstrated potential as a neuroprotective agent due to its ability to inhibit key enzymes involved in neurodegeneration.

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and reagents for synthesizing tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate? A: The synthesis typically involves:

  • Protection of the amine : Reaction of 4-hydroxypiperidin-4-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base .
  • Work-up : Extraction with DCM, followed by purification via column chromatography.
  • Critical parameters : Maintain anhydrous conditions to prevent Boc deprotection. Optimal reaction time (6–12 hrs) and temperature (0–25°C) balance yield (70–85%) and purity.
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) .

Advanced Structural Characterization

Q: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry? A: Single-crystal X-ray diffraction (SCXRD) is definitive for:

  • Determining spatial arrangement : Resolves the hydroxyl group’s position on the piperidine ring and confirms tert-butyl carbamate orientation.
  • Methodology : Grow crystals via vapor diffusion (e.g., DCM/hexane). Use SHELX software for structure refinement .
  • Key metrics : Bond lengths (e.g., N–C=O at ~1.33 Å) and dihedral angles (e.g., piperidine ring planarity) validate geometry .

Protecting Group Strategy

Q: Why is the tert-butoxycarbonyl (Boc) group preferred for amine protection in this compound? A: Boc offers:

  • Acid-labile stability : Stable under basic/neutral conditions but cleaved with trifluoroacetic acid (TFA) or HCl/dioxane, minimizing side reactions .
  • Steric shielding : The bulky tert-butyl group prevents undesired nucleophilic attacks during downstream reactions.
  • Alternatives : Compare with Fmoc (base-sensitive) or Cbz (hydrogenolysis-removable) for specific reaction compatibility .

Stereochemical Control in Synthesis

Q: How can enantioselective synthesis of the hydroxypiperidine moiety be achieved? A: Strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during cyclization to induce asymmetry.
  • Asymmetric hydrogenation : Employ Pd/C with chiral ligands (e.g., (S)-BINAP) on ketone intermediates .
  • Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives .

Computational Modeling Applications

Q: How can DFT calculations predict the compound’s reactivity in nucleophilic substitutions? A: Density Functional Theory (DFT) using Gaussian or ORCA:

  • Optimize geometry : B3LYP/6-31G(d) basis set calculates bond dissociation energies (e.g., C–O in Boc group: ~85 kcal/mol).
  • Reactivity mapping : Fukui indices identify nucleophilic sites (e.g., hydroxyl oxygen) .
  • Docking studies : Predict binding affinity to biological targets (e.g., enzymes) via AutoDock Vina .

Biological Activity Profiling

Q: What assays evaluate the compound’s potential as a kinase inhibitor? A:

  • In vitro kinase assays : Measure IC₅₀ using ADP-Glo™ or radiometric assays (³³P-ATP) against p38 MAP kinase .
  • Cellular assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
  • Metabolic stability : Use liver microsomes to estimate half-life (t₁/₂) for pharmacokinetic profiling .

Stability and Storage Guidelines

Q: What conditions prevent degradation during storage? A:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to avoid moisture absorption.
  • Light sensitivity : Use amber vials to prevent photodegradation.
  • Decomposition signs : Discoloration (yellowing) or precipitate formation indicates Boc cleavage; verify via ¹H NMR (loss of tert-butyl peak at δ 1.4 ppm) .

Addressing Data Contradictions

Q: How to resolve discrepancies in reported synthetic yields (60–90%)? A:

  • Re-examine reaction conditions : Trace moisture or oxygen can reduce yields. Use Schlenk-line techniques for air-sensitive steps .
  • Purification variability : Compare HPLC vs. column chromatography (e.g., silica vs. reverse-phase C18).
  • Cross-validate : Reproduce methods from multiple sources (e.g., vs. 8) and characterize products with HRMS .

Solubility Challenges in Biological Assays

Q: How to improve aqueous solubility for in vitro studies? A:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug strategy : Introduce phosphate esters at the hydroxyl group, cleaved in vivo by phosphatases .

Scale-Up for Preclinical Studies

Q: What modifications are needed to synthesize gram-scale quantities? A:

  • Continuous flow chemistry : Improve mixing and heat transfer (residence time ~30 min) .
  • Catalyst optimization : Switch from TEA to polymer-supported bases for easier removal.
  • Yield tracking : Use in-line FTIR to monitor Boc formation in real-time .

Alternative Synthetic Routes

Q: Can reductive amination replace traditional Boc protection? A: Yes, but requires:

  • Ketone precursor : React 4-hydroxypiperidin-4-ylmethyl ketone with ammonium acetate and NaBH₃CN.
  • Trade-offs : Higher risk of over-alkylation; purity ~65% vs. Boc method’s 85% .

In Vivo Pharmacokinetic Studies

Q: How to design a rodent study to assess bioavailability? A:

  • Dosing : Administer orally (10 mg/kg) and intravenously (2 mg/kg).
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 hrs post-dose.
  • Analytical method : LC-MS/MS quantifies compound levels (LOQ: 1 ng/mL) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。